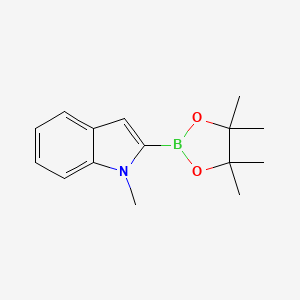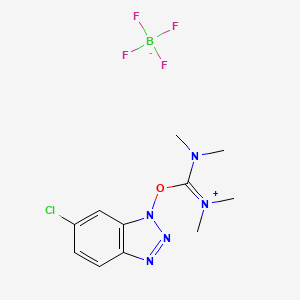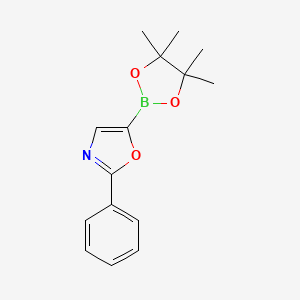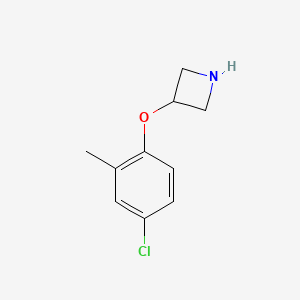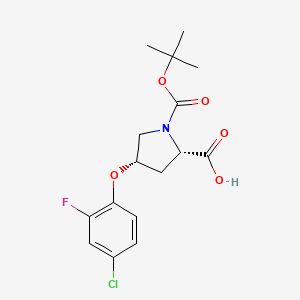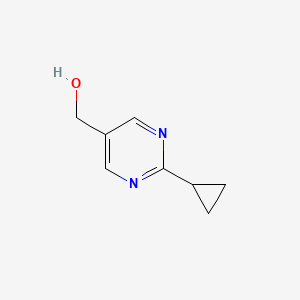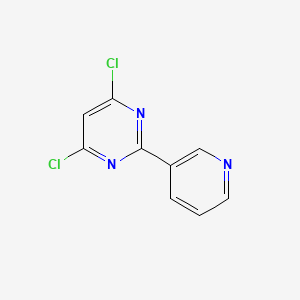
2,3,3',5,5'-五氯联苯
描述
2,3,3’,5,5’-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) found in air, soil, mammals, and marine animals . It is a pentachlorobiphenyl in which the chlorines are located at the 3, 4, 5, 3’, and 4’ positions .
Molecular Structure Analysis
The molecular structure of 2,3,3’,5,5’-Pentachlorobiphenyl can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2,3,3’,5,5’-Pentachlorobiphenyl has a molecular formula of C12H5Cl5 and a molecular weight of 326.43 . It has an estimated melting point of 95.86°C and a boiling point of 412.3°C . The density is roughly estimated to be 1.5220 .科学研究应用
纺锤体干扰活性
2,3,3',5,5'-五氯联苯已显示出在 V79 中国仓鼠细胞中具有纺锤体干扰活性。这种物质以及其他多氯联苯 (PCB) 会在有丝分裂中诱发异常的染色体排列。在表达大鼠 CYP2B1 的细胞中,这种干扰更为明显,突出了该化合物对细胞机制的生物学影响 (Jensen, Wiberg, Klasson-Wehler, & Onfelt, 2000)。
真菌生物转化
白腐真菌Phlebia brevispora可以降解有毒的共平面 PCB,包括 2,3,3',5,5'-五氯联苯。这个降解过程对于理解如何通过生物学手段分解像 PCB 这样的抗性环境污染物至关重要 (Kamei, Sonoki, Haraguchi, & Kondo, 2006)。
光脱氯途径
2,3,3',5,5'-五氯联苯的光脱氯途径已在碱性 2-丙醇中在紫外线照射下得到研究。这项研究提供了关于如何将化学过程应用于 PCB 的环境修复的见解 (Yao 等人,1997)。
小鼠组织定位
研究表明 2,3,3',5,5'-五氯联苯在小鼠肺实质中特异性积累,表明 PCB 在哺乳动物组织中具有独特的结构依赖性定位。这项研究有助于理解 PCB 的环境和健康影响 (Brandt, Mohammed, & Slanina, 1981)。
化学合成和分析
对包括 2,3,3',5,5'-五氯联苯在内的氯化联苯进行化学合成研究对于创建特定化合物以进一步研究和理解 PCB 污染机制至关重要 (Bergman & Wachtmeister, 1977)。
超临界流体中的溶解度研究
已经研究了 2,3,3',5,5'-五氯联苯在超临界流体中的溶解度,为环境修复技术提供了必要的数据,并理解了 PCB 在不同状态下的行为 (Anitescu & Tavlarides, 1999)。
安全和危害
属性
IUPAC Name |
1,2,5-trichloro-3-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-1-6(2-8(14)3-7)10-4-9(15)5-11(16)12(10)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUDLTGWHILKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865964 | |
| Record name | 2,3,3',5,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',5,5'-Pentachlorobiphenyl | |
CAS RN |
39635-32-0 | |
| Record name | PCB 111 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',5,5'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',5,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',5,5'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60947GZH3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360911.png)

